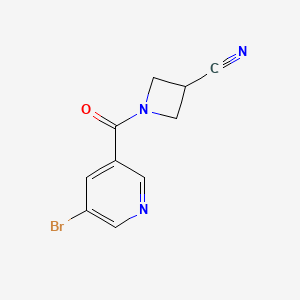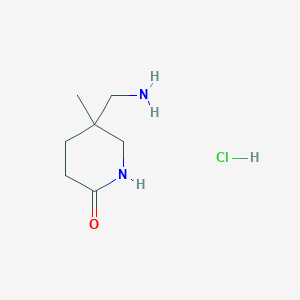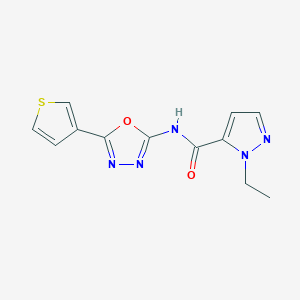![molecular formula C13H12FNS B2807167 2-[(3-Fluorobenzyl)sulfanyl]aniline CAS No. 915923-49-8](/img/structure/B2807167.png)
2-[(3-Fluorobenzyl)sulfanyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(3-Fluorobenzyl)sulfanyl]aniline is a chemical compound with the molecular formula C13H12FNS . It has an average mass of 233.305 Da and a monoisotopic mass of 233.067444 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-[(3-Fluorobenzyl)sulfanyl]aniline consists of 13 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 sulfur atom, and 1 nitrogen atom . The exact spatial arrangement of these atoms and the bonds between them determine the molecule’s properties.Scientific Research Applications
Synthesis of Antidepressant Molecules
Field
Medicinal Chemistry
Application
The compound is used in the synthesis of antidepressant molecules through metal-catalyzed procedures .
Method of Application
The synthesis involves the use of different transition metals, including iron, nickel, ruthenium, and others, as catalysts in the synthesis of antidepressants . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .
Results
Depression affects roughly 280 million people worldwide . Approximately 50–60% of people with depression experience substantial improvement when using these medications .
Drug Delivery Systems of Betulin and Its Derivatives
Field
Pharmaceutical Sciences
Application
Betulin (BE) and its derivatives, which may include similar compounds to “2-[(3-Fluorobenzyl)sulfanyl]aniline”, are used in the development of new therapeutic therapies .
Method of Application
New BE derivatives have been synthesized to address concerns such as hydrophobicity, low solubility, and poor bioavailability . Drug delivery systems have emerged as a promising solution to overcome these barriers .
Results
Nanoparticles (NPs) have been considered for the delivery of betulin and its derivatives, including organic NPs (e.g., micelles, conjugates, liposomes, cyclodextrins, protein NPs), inorganic NPs (carbon nanotubes, gold NPs, silver), and complex/hybrid and miscellaneous nanoparticulate systems .
Synthesis of Complex Sulfur Molecules
Field
Organic Chemistry
Application
The compound is used in the synthesis of complex sulfur molecules, which are vital in biological processes and research fields like pharmaceuticals, biomedical imaging, agriculture, and electronics .
Method of Application
This innovative method involves bromothiolation of aryne intermediates, resulting in the formation of highly functional o-bromobenzenethiols, which can be subsequently used to prepare diverse organosulfur compounds .
Results
The researchers utilized potassium xanthate instead of hydrogen sulfide, owing to its better reactivity in aryne reactions and pentafluorophenyl bromide as an electrophilic brominating reagent. This combination allowed them to efficiently produce complex o-bromobenzenethiol equivalents called aryl xanthates .
Synthesis of Benzoxazoles
Application
The compound is used in the synthesis of benzoxazoles, a class of heterocyclic compounds consisting of a benzene ring fused to an oxazole ring .
Method of Application
The synthesis of benzoxazoles typically involves the cyclization of 2-aminophenols and carboxylic acids .
Results
Benzoxazoles are found in many natural products and drugs and have diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNS/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15/h1-8H,9,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCSNOYPODGHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluorobenzyl)sulfanyl]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2807087.png)
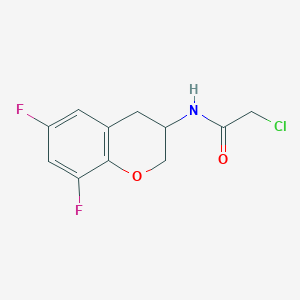
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2807090.png)
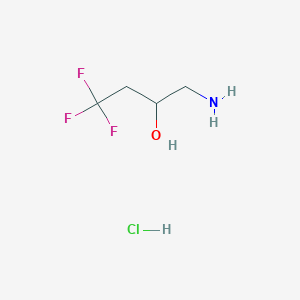
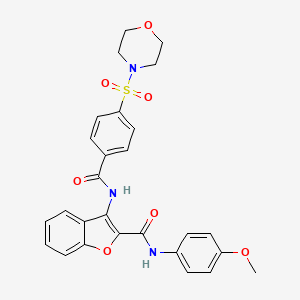
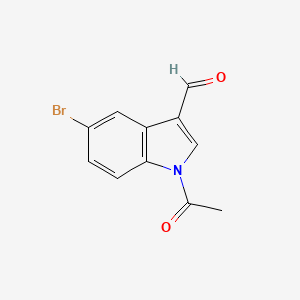
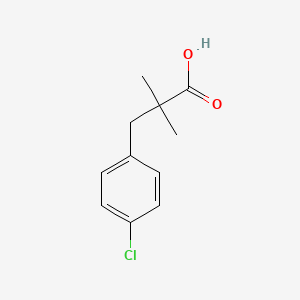
![5'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2807097.png)
![Propyl 4-[7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2807098.png)
![N-(2-chlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2807099.png)
![3-Benzyl-7-benzylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B2807100.png)
